Cas no 1423032-56-7 (1-ethyl-1H-imidazo4,5-cpyridine-2-thiol)

1-ethyl-1H-imidazo4,5-cpyridine-2-thiol 化学的及び物理的性質
名前と識別子
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- 1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol
- 2H-Imidazo[4,5-c]pyridine-2-thione, 1-ethyl-1,3-dihydro-
- 1-ethyl-1H-imidazo4,5-cpyridine-2-thiol
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- インチ: 1S/C8H9N3S/c1-2-11-7-3-4-9-5-6(7)10-8(11)12/h3-5H,2H2,1H3,(H,10,12)
- InChIKey: XFIYCQYYUBNAPD-UHFFFAOYSA-N
- ほほえんだ: C1=NC=CC2N(CC)C(=S)NC1=2
1-ethyl-1H-imidazo4,5-cpyridine-2-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E902075-100mg |
1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol |
1423032-56-7 | 100mg |
$ 275.00 | 2022-06-05 | ||
Enamine | EN300-117216-5.0g |
1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol |
1423032-56-7 | 95% | 5g |
$2070.0 | 2023-06-08 | |
Enamine | EN300-117216-5000mg |
1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol |
1423032-56-7 | 95.0% | 5000mg |
$2070.0 | 2023-10-03 | |
1PlusChem | 1P01A2XI-5g |
1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol |
1423032-56-7 | 95% | 5g |
$2621.00 | 2024-06-20 | |
1PlusChem | 1P01A2XI-100mg |
1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol |
1423032-56-7 | 95% | 100mg |
$358.00 | 2024-06-20 | |
Enamine | EN300-117216-50mg |
1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol |
1423032-56-7 | 95.0% | 50mg |
$166.0 | 2023-10-03 | |
1PlusChem | 1P01A2XI-50mg |
1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol |
1423032-56-7 | 95% | 50mg |
$260.00 | 2024-06-20 | |
1PlusChem | 1P01A2XI-250mg |
1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol |
1423032-56-7 | 95% | 250mg |
$499.00 | 2024-06-20 | |
Enamine | EN300-117216-250mg |
1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol |
1423032-56-7 | 95.0% | 250mg |
$353.0 | 2023-10-03 | |
Enamine | EN300-117216-2.5g |
1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol |
1423032-56-7 | 95% | 2.5g |
$1399.0 | 2023-06-08 |
1-ethyl-1H-imidazo4,5-cpyridine-2-thiol 関連文献
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
1-ethyl-1H-imidazo4,5-cpyridine-2-thiolに関する追加情報
Comprehensive Overview of 1-Ethyl-1H-imidazo[4,5-c]pyridine-2-thiol (CAS No. 1423032-56-7): Properties, Applications, and Industry Insights
1-Ethyl-1H-imidazo[4,5-c]pyridine-2-thiol (CAS No. 1423032-56-7) is a heterocyclic organic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. The imidazo[4,5-c]pyridine core, combined with the thiol functional group, offers versatile reactivity, making it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting enzyme inhibition and modulating cellular pathways.
The compound’s molecular formula, C9H9N3S, highlights its compact yet functionalized architecture. Its ethyl substitution at the 1-position enhances lipophilicity, a critical factor in bioavailability optimization—a hot topic in modern medicinal chemistry. Recent studies suggest derivatives of 1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol may exhibit promising activity against inflammatory markers, aligning with the growing demand for novel anti-inflammatory agents.
In agrochemical applications, this compound’s thiol moiety serves as a key building block for developing crop protection agents. With the global push toward sustainable agriculture, researchers are investigating its role in creating eco-friendly pesticides with reduced environmental persistence. The imidazo[4,5-c]pyridine scaffold’s stability under physiological conditions further supports its utility in formulation development.
Synthetic routes to CAS No. 1423032-56-7 often involve cyclization reactions of precursor amines with carbon disulfide or thiourea derivatives. Recent advancements in green chemistry have spurred interest in solvent-free or catalytic methods to produce this compound, addressing industry concerns about waste reduction. Analytical techniques like HPLC and LC-MS are essential for purity verification, ensuring compliance with stringent regulatory standards for pharmaceutical intermediates.
The compound’s spectral data (e.g., 1H NMR, IR) reveal distinct peaks attributable to the thiol group (~2500 cm-1) and aromatic protons, aiding in structural confirmation. Such details are crucial for quality control laboratories, where reproducibility is paramount. Patent literature indicates a rise in filings involving 1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol derivatives, reflecting its commercial potential.
From a market perspective, the demand for specialized heterocycles like CAS No. 1423032-56-7 is projected to grow at a CAGR of 6–8% (2023–2030), driven by R&D investments in precision medicine. Its compatibility with parallel synthesis techniques also makes it attractive for combinatorial chemistry libraries—a frequently searched topic among AI-driven drug discovery platforms.
Safety profiles of this compound emphasize standard handling protocols for thiol-containing substances, including inert atmosphere storage to prevent oxidation. While not classified as hazardous, proper ventilation is recommended during large-scale processing. These precautions align with OSHA guidelines and are often queried in industrial safety forums.
In conclusion, 1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol represents a multifaceted tool for researchers addressing challenges in life sciences and material innovation. Its adaptability to diverse synthetic modifications positions it as a cornerstone for next-generation therapeutic and agrochemical designs.
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